molecular formula C9H13BrN2O B1526045 4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole CAS No. 1040377-11-4

4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole

Cat. No.: B1526045
CAS No.: 1040377-11-4
M. Wt: 245.12 g/mol
InChI Key: AXZFAXKHZJWQPA-UHFFFAOYSA-N
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Description

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is a chemical compound with the molecular formula C8H11BrN2O. It is a brominated derivative of pyrazole, a class of organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation: Bromination of 1-(tetrahydro-2H-pyran-4-yl)methyl-1H-pyrazole using bromine in the presence of a suitable catalyst.

  • Alkylation: Alkylation of 4-bromopyrazole with tetrahydro-2H-pyran-4-ylmethyl chloride under basic conditions.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between 4-bromopyrazole and tetrahydro-2H-pyran-4-ylmethyl boronic acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the bromine atom to a hydroxyl group, forming this compound-3-ol.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 4-hydroxy-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions varying based on the specific reagent used.

Major Products Formed:

  • Oxidation: this compound-3-ol

  • Reduction: 4-hydroxy-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole

  • Substitution: Various alkyl or aryl substituted pyrazoles

Scientific Research Applications

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is similar to other brominated pyrazoles, such as 4-bromopyrazole and 4-bromo-1-methyl-1H-pyrazole. its unique structure, particularly the presence of the tetrahydro-2H-pyran-4-ylmethyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-bromopyrazole

  • 4-bromo-1-methyl-1H-pyrazole

  • 4-bromo-1-ethyl-1H-pyrazole

  • 4-bromo-1-propyl-1H-pyrazole

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Properties

IUPAC Name

4-bromo-1-(oxan-4-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZFAXKHZJWQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201685
Record name 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040377-11-4
Record name 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040377-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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